molecular formula C5H9NO4S B1519845 N-(cyclopropylsulfonyl)glycine CAS No. 1203136-68-8

N-(cyclopropylsulfonyl)glycine

Cat. No. B1519845
M. Wt: 179.2 g/mol
InChI Key: QTMNIIUWFRENLZ-UHFFFAOYSA-N
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Description

Glycine is the smallest and simplest amino acid, making it a fundamental building block of proteins . It’s known to exist in its zwitterionic form in crystalline states and in neutral aqueous solution .


Synthesis Analysis

The synthesis of glycine derivatives has been studied in the context of polymerization reactions . For instance, N-aryl glycine-based initiators have been synthesized and their ability to trigger thermal- or light-induced polymerizations has been investigated .


Molecular Structure Analysis

The molecular structure of glycine and its derivatives can be analyzed using various techniques such as high-performance liquid chromatography (HPLC) and electron paramagnetic resonance .


Chemical Reactions Analysis

Glycine and its derivatives can participate in various chemical reactions. For instance, N-aryl glycine-based initiators can trigger thermal- or light-induced polymerizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of glycine and its derivatives can be influenced by factors such as pH and the presence of other substances .

Scientific Research Applications

Glutathione Metabolism and Health Implications

Research on glutathione, a tripeptide consisting of glutamate, cysteine, and glycine, underlines the critical role of glycine in antioxidant defense and cellular function. Glutathione synthesis is crucial for maintaining cellular redox balance and is involved in various physiological processes, including detoxification and immune response. This emphasizes the importance of glycine derivatives in supporting health and combating diseases associated with oxidative stress (Wu et al., 2004).

Agricultural Applications: Nitrogen Uptake in Plants

In the context of agriculture, studies on the uptake of glycine by agriculturally significant plant species highlight the role of amino acids as nitrogen sources. This research sheds light on the potential for glycine derivatives to enhance nitrogen utilization in crops, potentially improving agricultural productivity and sustainability (Näsholm et al., 2000).

Enhancing Plant Stress Resistance

Glycine betaine and proline, compounds related to glycine, have been studied for their roles in improving plant resistance to abiotic stressors such as drought and salinity. This research suggests the potential for glycine derivatives to be used in developing crops with enhanced stress tolerance, contributing to food security under changing environmental conditions (Ashraf & Foolad, 2007).

Chemical Synthesis and Drug Development

The synthesis and biological evaluation of N-substituted glycine derivatives, including those targeting glycine transporters, are of interest in drug development. These studies explore the therapeutic potential of glycine derivatives in neurological conditions and highlight the versatility of these compounds in medicinal chemistry (Cioffi et al., 2016).

Metabolic Diseases and Glycine Supplementation

Research into glycine metabolism in conditions such as obesity and metabolic diseases suggests that glycine supplementation could have beneficial effects. Studies indicate that increasing glycine availability might help mitigate the progression of metabolic disturbances associated with obesity (Alves et al., 2019).

Safety And Hazards

Glycine is generally considered safe and is used in various applications, including as a component of total parenteral nutrition .

Future Directions

The future of glycine research is promising, with potential applications in areas such as biofabrication and the preparation of biohydrogels .

properties

IUPAC Name

2-(cyclopropylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMNIIUWFRENLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylsulfonyl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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